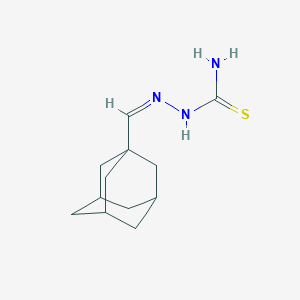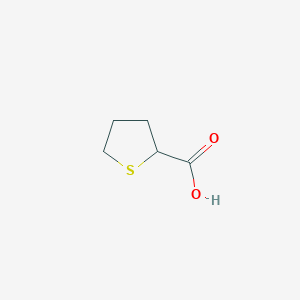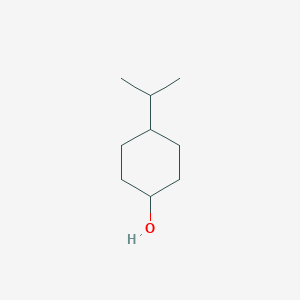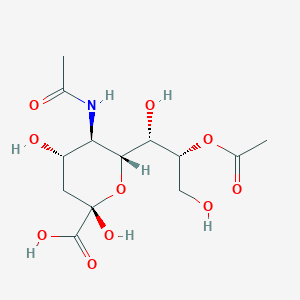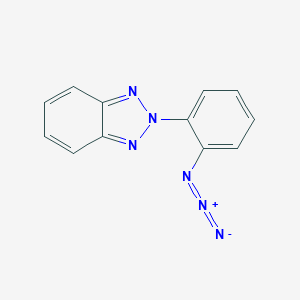![molecular formula C20H12Cl2N2O2 B103323 Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro- CAS No. 15715-19-2](/img/structure/B103323.png)
Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-, commonly known as QAD, is a heterocyclic organic compound with potential applications in scientific research. QAD is a derivative of acridine and is known for its unique structural and chemical properties.
Wirkmechanismus
The mechanism of action of QAD is not fully understood. However, studies have shown that QAD can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. QAD can also induce DNA damage and apoptosis in cancer cells. These mechanisms make QAD a potential candidate for anticancer drug development.
Biochemische Und Physiologische Effekte
QAD has been shown to have various biochemical and physiological effects. In vitro studies have shown that QAD can inhibit the growth of cancer cells and induce apoptosis. QAD has also been shown to inhibit the replication of viruses and bacteria. In vivo studies have shown that QAD can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using QAD in lab experiments is its potential as a lead compound for drug development. QAD has shown promising results in vitro and in vivo studies. However, the synthesis of QAD is a complex process that requires expertise in organic chemistry. Another limitation is the lack of understanding of the mechanism of action of QAD. Further studies are needed to fully understand the biochemical and physiological effects of QAD.
Zukünftige Richtungen
There are several future directions for the research of QAD. One direction is the development of QAD-based drugs for the treatment of cancer, viral, and bacterial infections. Another direction is the investigation of the mechanism of action of QAD. Further studies are needed to fully understand the biochemical and physiological effects of QAD. Additionally, the development of more efficient and cost-effective synthesis methods for QAD is also a future direction for research.
Conclusion:
In conclusion, QAD is a heterocyclic organic compound with potential applications in scientific research. QAD has shown promising results in vitro and in vivo studies as a potential lead compound for drug development. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of QAD. The development of more efficient and cost-effective synthesis methods for QAD is also a future direction for research.
Synthesemethoden
The synthesis of QAD involves the reaction of 2-methylquinoline with phthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to obtain QAD. The synthesis of QAD is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
QAD has potential applications in scientific research, particularly in the field of medicinal chemistry. QAD has been shown to possess anticancer, antiviral, and antimicrobial properties. It has also been used as a fluorescent probe for the detection of DNA damage. QAD can be used as a lead compound for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
15715-19-2 |
|---|---|
Produktname |
Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro- |
Molekularformel |
C20H12Cl2N2O2 |
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-13-5-1-3-9-17(13)23-15-8-12-16(7-11(15)19(9)25)24-18-10(20(12)26)4-2-6-14(18)22/h1-6H,7-8H2,(H,23,25)(H,24,26) |
InChI-Schlüssel |
DDVFOLVGRBHZJB-UHFFFAOYSA-N |
SMILES |
C1C2=C(CC3=C1NC4=C(C3=O)C=CC=C4Cl)NC5=C(C2=O)C=CC=C5Cl |
Kanonische SMILES |
C1C2=C(CC3=C1NC4=C(C3=O)C=CC=C4Cl)NC5=C(C2=O)C=CC=C5Cl |
Andere CAS-Nummern |
15715-19-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



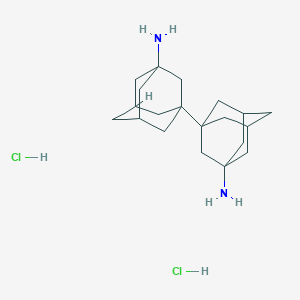



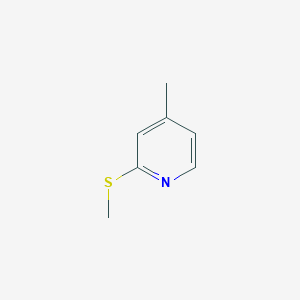

![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)

